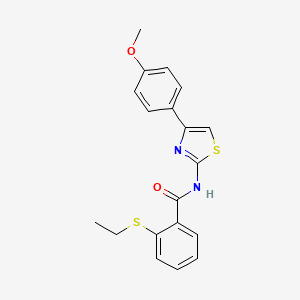![molecular formula C13H17F3N2O3 B2584128 Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate CAS No. 1397243-37-6](/img/structure/B2584128.png)
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate binds to the ATP-binding site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. This leads to decreased proliferation and survival of B-cells, particularly those that are dependent on BCR signaling for their growth.
Biochemical and Physiological Effects:
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been shown to have selective activity against BTK, with minimal effects on other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In preclinical models, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of certain B-cell malignancies that involve the central nervous system.
実験室実験の利点と制限
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, like all small molecule inhibitors, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
将来の方向性
There are several potential future directions for the development of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, which may improve efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which also involve dysregulated B-cell signaling. Finally, there is ongoing research into the identification of biomarkers that can predict response to BTK inhibitors, which may help to optimize patient selection and dosing.
合成法
The synthesis of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate involves several steps, starting from commercially available starting materials. The key step is the formation of the carbamate linkage between the amine and the phenol groups, which is achieved using tert-butyl chloroformate as a coupling agent. The trifluoromethoxy group is introduced using a nucleophilic substitution reaction with trifluoromethoxide.
科学的研究の応用
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has shown potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells.
特性
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-6-10(8(9)7-17)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRNELXBXYLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53419971 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

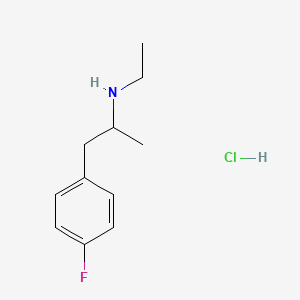
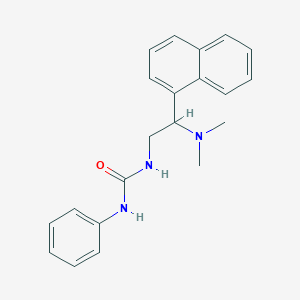
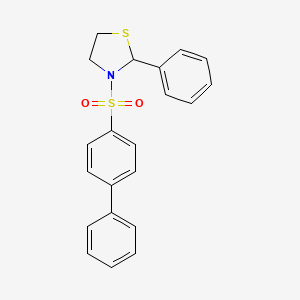
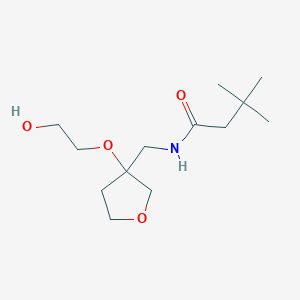
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

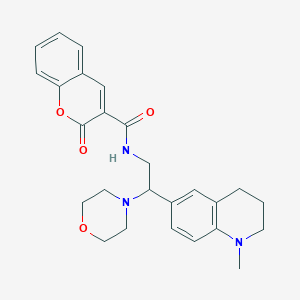
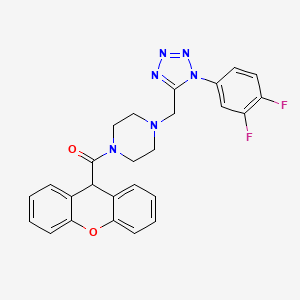

![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)
